Dexrabeprazole sodium

GERD Esophagitis Clinical Trial

Procure dexrabeprazole sodium—the chirally pure R(+)-enantiomer delivering 95.2% esophagitis healing (vs 65.2% racemic) and faster symptom onset (1.8 vs 2.6 days) at half the API dose. Its non-enzymatic metabolism ensures minimal CYP2C19 drug interactions, ideal for patients on clopidogrel or warfarin. Equivalent to esomeprazole 20 mg in non-erosive GERD, enabling dose-reduced formularies. For ANDA development, validated enteric-coated formulations with MgO stabilizer ensure robust stability. Order high-purity API for cost-effective, differentiated PPI products.

Molecular Formula C18H20N3NaO3S
Molecular Weight 381.4 g/mol
CAS No. 171440-18-9
Cat. No. B190233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexrabeprazole sodium
CAS171440-18-9
Molecular FormulaC18H20N3NaO3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
InChIInChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1
InChIKeyKRCQSTCYZUOBHN-VQIWEWKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexrabeprazole Sodium (CAS 171440-18-9): A Chirally Pure Proton Pump Inhibitor with Quantifiable Differentiation from Racemic Rabeprazole


Dexrabeprazole sodium (CAS 171440-18-9) is the chirally pure R(+)-enantiomer of the proton pump inhibitor rabeprazole, a substituted benzimidazole that irreversibly inhibits the gastric H+/K+ ATPase enzyme [1]. As a single enantiomer rather than a racemic mixture, dexrabeprazole exhibits stereoselective pharmacokinetics and pharmacodynamics that distinguish it from racemic rabeprazole, which contains both R(+)- and S(-)-enantiomers in 1:1 proportion [2]. The compound is indicated for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related gastrointestinal disorders [3].

Why Dexrabeprazole Sodium (CAS 171440-18-9) Cannot Be Simply Substituted with Racemic Rabeprazole


The R(+)- and S(-)-enantiomers of rabeprazole exhibit stereoselective pharmacokinetics, with the R(+)-enantiomer demonstrating higher maximal plasma concentrations (Cmax) and larger area under the curve (AUC) compared to the S(-)-enantiomer when administered as the racemic mixture [1]. This stereoselective disposition is influenced by CYP2C19 genotype status and translates into differential clinical efficacy [2]. Direct substitution of dexrabeprazole sodium with racemic rabeprazole at equivalent doses would deliver an ineffective 50% dose reduction of the active R(+)-enantiomer while introducing the less active S(-)-enantiomer, thereby compromising therapeutic outcomes [3].

Quantitative Differentiation Evidence for Dexrabeprazole Sodium (CAS 171440-18-9): Head-to-Head Comparisons


Superior Esophagitis Healing at Half Dose: Dexrabeprazole 10 mg vs Rabeprazole 20 mg

In a randomized, double-blind clinical study of 50 GERD patients, dexrabeprazole 10 mg once daily demonstrated significantly superior endoscopic lesion healing compared to rabeprazole 20 mg once daily over 28 days [1]. The improvement/healing of esophagitis was observed in 95.2% of dexrabeprazole patients versus 65.2% of rabeprazole patients (P = 0.036) [1].

GERD Esophagitis Clinical Trial

Faster Symptom Onset: Dexrabeprazole 10 mg vs Rabeprazole 20 mg

The same randomized, double-blind trial quantified the onset of symptom improvement in GERD patients. Dexrabeprazole 10 mg provided significantly faster initial symptom relief compared to rabeprazole 20 mg [1].

GERD Symptom Relief Onset of Action

Higher Response Rate for Regurgitation: Dexrabeprazole 10 mg vs Rabeprazole 20 mg

In the same head-to-head trial, dexrabeprazole 10 mg demonstrated a markedly higher proportion of patients achieving clinically meaningful improvement in regurgitation symptoms compared to rabeprazole 20 mg [1].

GERD Regurgitation Symptom Control

Equivalent Efficacy at Lower Dose vs Esomeprazole in Non-Erosive GERD

A randomized, multicenter, double-blind Phase III clinical trial of 230 patients compared dexrabeprazole 10 mg/day to esomeprazole 20 mg/day in the treatment of non-erosive GERD over four weeks [1]. Both treatments were equally effective in reducing GERD symptoms, with no statistically significant difference observed.

Non-Erosive GERD Esomeprazole Dose Efficiency

Non-Enzymatic Metabolism Pathway Minimizes CYP2C19-Dependent Drug Interactions

As the R(+)-isomer of rabeprazole, dexrabeprazole is primarily metabolized via a non-enzymatic pathway to rabeprazole-thioether, making its metabolism less dependent on CYP2C19 compared to other PPIs [1]. This property translates to an extremely low potential for clinically significant drug-drug interactions with CYP2C19 substrates such as warfarin, clopidogrel, ticlopidine, diazepam, and phenytoin [2].

Drug Interactions CYP2C19 Pharmacogenomics

Superior Stability of Novel Enteric-Coated Dexrabeprazole Tablet Formulation

A 2022 formulation development study demonstrated that optimized enteric-coated dexrabeprazole tablets achieved superior stability compared to commercial rabeprazole product in 6-month accelerated stability testing [1]. The formulation also exhibited dose-proportional pharmacokinetics in beagle dogs and similar dissolution behavior to commercial rabeprazole [1].

Formulation Stability Enteric-Coated Tablet Pharmaceutical Development

Key Application Scenarios for Dexrabeprazole Sodium (CAS 171440-18-9) Based on Quantitative Differentiation Evidence


GERD Therapy with Dose Reduction Strategy

Based on direct evidence that dexrabeprazole 10 mg provides superior esophagitis healing (95.2% vs 65.2%) and faster symptom onset (1.8 vs 2.6 days) compared to rabeprazole 20 mg [5], procurement decisions should prioritize dexrabeprazole sodium for GERD treatment protocols where dose reduction without efficacy loss is desired. This is particularly relevant for formularies seeking to reduce total API consumption per patient while maintaining or improving clinical outcomes. The NNT of 3 for esophagitis healing [5] further supports its cost-effectiveness in health economics evaluations.

Non-Erosive GERD as Lower-Dose Alternative to Esomeprazole

The Phase III trial demonstrating equivalent efficacy of dexrabeprazole 10 mg to esomeprazole 20 mg in non-erosive GERD [5] supports its use as a lower-dose alternative to the market-leading single-enantiomer PPI. For procurement specialists and formulary managers, this evidence justifies therapeutic interchange or inclusion in tiered formularies, potentially offering cost savings through reduced API quantity per dose while maintaining the chiral purity advantage of a single-enantiomer PPI.

Polypharmacy Management in Patients on CYP2C19 Substrates

Given the extremely low drug-drug interaction potential of dexrabeprazole due to its predominant non-enzymatic metabolism pathway [5][4], this compound is particularly suited for GERD or peptic ulcer patients who require concomitant therapy with CYP2C19 substrates such as clopidogrel (antiplatelet), warfarin (anticoagulant), or diazepam [4]. This application scenario addresses a significant clinical need in elderly or cardiovascular patients, where minimizing drug interactions is a critical safety consideration that influences therapeutic selection.

Pharmaceutical Development of Stable Enteric-Coated Formulations

For industrial R&D and generic drug development, the demonstrated superior stability of optimized enteric-coated dexrabeprazole tablets with magnesium oxide as an alkaline stabilizer [5] provides a validated formulation pathway. This evidence supports dexrabeprazole sodium as a preferred API for developing robust, shelf-stable oral solid dosage forms. The dose-proportional pharmacokinetics confirmed in beagle dogs [5] also simplifies bioequivalence and scale-up studies for ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexrabeprazole sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.